Ethyl 2,3-dioxoindoline-7-carboxylate
Overview
Description
Ethyl 2,3-dioxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of two oxo groups at positions 2 and 3, along with an ethyl ester group at position 7, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dioxoindoline-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isatin (1H-indole-2,3-dione) with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the oxo groups can yield corresponding hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydroxyl groups.
- Substituted products with various functional groups replacing the ethyl ester.
Scientific Research Applications
Ethyl 2,3-dioxoindoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Indole derivatives, including this compound, have shown potential in the development of anticancer, antiviral, and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxoindoline-7-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Isatin (1H-indole-2,3-dione): A precursor in the synthesis of ethyl 2,3-dioxoindoline-7-carboxylate, known for its diverse biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylate functionality.
Uniqueness: this compound is unique due to the presence of both oxo groups and the ethyl ester group, which confer distinct chemical reactivity and biological properties
Properties
IUPAC Name |
ethyl 2,3-dioxo-1H-indole-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(15)7-5-3-4-6-8(7)12-10(14)9(6)13/h3-5H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURYXCQOCQXORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372790 | |
Record name | ethyl 2,3-dioxo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681464-74-4 | |
Record name | ethyl 2,3-dioxo-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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